molecular formula C12H18N2O2 B256362 2-(2-Ethoxyanilino)-2-methylpropanamide

2-(2-Ethoxyanilino)-2-methylpropanamide

Cat. No.: B256362
M. Wt: 222.28 g/mol
InChI Key: AJENBUMMUPXTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyanilino)-2-methylpropanamide is an amide derivative featuring a 2-ethoxy-substituted anilino group attached to a methylpropanamide backbone.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2-ethoxyanilino)-2-methylpropanamide

InChI

InChI=1S/C12H18N2O2/c1-4-16-10-8-6-5-7-9(10)14-12(2,3)11(13)15/h5-8,14H,4H2,1-3H3,(H2,13,15)

InChI Key

AJENBUMMUPXTJN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(C)(C)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)(C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(4-Ethoxyanilino)-2-phenyl-N-propylacetamide (): Substituent: Ethoxy group at the para position (4-ethoxy) vs. ortho (2-ethoxy) in the target compound. Functional Groups: Incorporates a phenyl group and N-propyl chain, increasing lipophilicity relative to the methylpropanamide group in the target compound .
  • 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (): Substituent: Methoxy (electron-donating) at the para position vs. ethoxy (larger, more lipophilic) in the target compound. Structural Impact: Methoxy substitution may enhance electronic conjugation but reduce steric bulk compared to ethoxy. The ketone group in this compound differs from the amide in 2-(2-Ethoxyanilino)-2-methylpropanamide, altering hydrogen-bonding capacity .

Hydrogen Bonding and Crystal Packing

  • Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (): Key Feature: Exhibits C–H···O hydrogen bonds (e.g., C9–H9···O4), critical for stabilizing its crystal structure. Comparison: Like the target compound, this analog relies on hydrogen bonding for molecular packing. However, the presence of dichlorophenoxy and dimethoxypyrimidinyl groups introduces additional steric and electronic complexity .

Data Table: Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Features
This compound Ortho-ethoxy, methylpropanamide ~222.3 (estimated) High steric hindrance; moderate H-bonding
2-(4-Ethoxyanilino)-2-phenyl-N-propylacetamide () Para-ethoxy, phenyl, N-propylacetamide ~338.4 Increased lipophilicity; para-substitution
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone () Para-methoxy, diphenylethanone ~329.4 Electron-rich aromatic system; ketone group
Methyl ester analog () Dichlorophenoxy, dimethoxypyrimidinyl, methyl ester ~527.3 Complex H-bonding; rigid dihedral angles

Key Research Findings

  • Hydrogen Bonding : Amide and ester groups in analogs (e.g., ) facilitate intermolecular interactions, critical for crystallization and stability. The target compound’s amide group may similarly enhance solubility in polar solvents .
  • Lipophilicity : Substituents like phenyl () or thiophene ( impurities) increase hydrophobicity, whereas methoxy/ethoxy groups balance polarity. The methylpropanamide group in the target compound likely offers intermediate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.